6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Description
Systematic Nomenclature and IUPAC Conventions for Spiroazetidine Derivatives
The systematic naming of 6-(hydroxymethyl)-2-tert-butoxycarbonyl-5-oxa-2-azaspiro[3.4]octane follows the established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which were originally proposed by von Baeyer for bicyclic compounds with a single common atom shared between two rings. The nomenclature convention employs the prefix "spiro" followed by bracketed numbers indicating the ring sizes, specifically [3.4] in this case, which denotes a three-membered azetidine ring fused to a four-membered oxetane ring through the spiro carbon atom. The numbering system begins from a carbon atom adjacent to the spiro center, proceeding through the smaller ring first, then through the spiro atom, and finally around the larger ring, ensuring that substituents receive the lowest possible numerical designations.
The complete systematic name incorporates several key structural elements that must be precisely identified according to International Union of Pure and Applied Chemistry guidelines. The "5-oxa" designation indicates the presence of an oxygen atom at position 5 within the spirocyclic framework, while "2-aza" specifies the nitrogen atom location at position 2. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, is systematically named as 2-[(tert-butoxy)carbonyl], reflecting its attachment to the nitrogen atom at position 2. The hydroxymethyl substituent at position 6 is designated as "6-(hydroxymethyl)" in the systematic nomenclature, completing the full chemical name. This naming convention ensures unambiguous identification of the molecular structure and facilitates clear communication within the scientific community regarding the precise atomic connectivity and spatial arrangement of functional groups.
The following data table summarizes the key nomenclature elements and corresponding structural features:
| Nomenclature Element | Structural Significance | Position Number |
|---|---|---|
| Spiro[3.4] | Three- and four-membered ring fusion | Central carbon |
| 5-oxa | Oxygen heteroatom | Position 5 |
| 2-aza | Nitrogen heteroatom | Position 2 |
| 6-(hydroxymethyl) | Primary alcohol substituent | Position 6 |
| 2-tert-butoxycarbonyl | Boc protecting group | Position 2 |
Molecular Topology Analysis: Spiro[3.4]octane Core Architecture
The molecular topology of 6-(hydroxymethyl)-2-tert-butoxycarbonyl-5-oxa-2-azaspiro[3.4]octane centers around the distinctive spiro[3.4]octane core architecture, which creates a rigid three-dimensional framework through the orthogonal arrangement of two saturated heterocyclic rings. This spirocyclic system consists of an azetidine ring (four-membered nitrogen-containing cycle) connected to an oxetane ring (four-membered oxygen-containing cycle) through a single quaternary carbon atom known as the spiro center. The geometric constraints imposed by this architectural arrangement result in significant ring strain, particularly within the four-membered rings, which adopt puckered conformations to minimize torsional and angle strain. The presence of heteroatoms within both rings introduces additional electronic effects that influence the overall molecular conformation and reactivity patterns.
Computational analysis of similar spiro[3.4]octane systems reveals that the spiro junction creates a relatively rigid molecular framework with limited conformational flexibility compared to acyclic analogs. The tetrahedral geometry at the spiro carbon forces the two rings to adopt nearly perpendicular orientations, creating what can be described as a "butterfly" conformation when viewed along the spiro carbon axis. This three-dimensional arrangement is particularly valuable in medicinal chemistry applications, as it provides a scaffold that can project substituents into distinct spatial regions, potentially enhancing selectivity for biological targets. The molecular volume and surface area characteristics of the spiro[3.4]octane core are optimized for drug-like properties, falling within the preferred ranges for oral bioavailability according to established pharmaceutical guidelines.
The topological polar surface area calculations for related azaspiro compounds indicate favorable characteristics for membrane permeability, with the 5-oxa-2-azaspiro[3.5]nonane analog showing a topological polar surface area of 21.3 Ų. The hydrogen bonding characteristics of the core structure include one hydrogen bond donor (the secondary amine when unprotected) and two hydrogen bond acceptors (the nitrogen and oxygen heteroatoms), contributing to balanced hydrophilic-lipophilic properties. The rotatable bond count for the core structure is minimal, reflecting the conformational rigidity imposed by the spirocyclic architecture and contributing to the reduced entropic penalty upon binding to biological targets.
Stereochemical Configuration at Spiro Junction Carbon
The stereochemical analysis of 6-(hydroxymethyl)-2-tert-butoxycarbonyl-5-oxa-2-azaspiro[3.4]octane reveals complex three-dimensional arrangements arising from the tetrahedral geometry at the spiro junction carbon and the presence of multiple chiral centers within the molecule. The spiro carbon itself represents a unique stereochemical element, as it serves as the junction point between two ring systems and typically does not exhibit classical chirality due to the symmetrical nature of many spiro compounds. However, the introduction of substituents, particularly the hydroxymethyl group at position 6, creates additional stereogenic centers that significantly influence the overall molecular configuration and biological activity potential. The absolute configuration at these stereogenic centers determines the spatial orientation of functional groups and their ability to interact with chiral biological targets.
Recent crystallographic studies of related spirocyclic azetidine compounds have provided valuable insights into the preferred conformational arrangements and stereochemical features of this structural class. The examination of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed that the nitrogen atom in the azetidine ring adopts a planar configuration when conjugated with aromatic systems, suggesting reduced barriers to nitrogen inversion due to electronic delocalization effects. This planarity has important implications for the conformational dynamics of nitrogen-containing spirocycles and their interactions with biological targets. The crystal structure analysis showed that molecules reside in crystallographically imposed mirror planes, indicating high symmetry in the solid state that may be maintained in solution under certain conditions.
The stereochemical complexity is further enhanced by the presence of the hydroxymethyl substituent, which introduces additional conformational degrees of freedom through rotation around the carbon-carbon bond connecting the hydroxyl-bearing carbon to the spirocyclic framework. Nuclear magnetic resonance spectroscopic studies of analogous compounds have demonstrated that the hydroxymethyl group can adopt multiple rotational conformers, with preferences determined by intramolecular hydrogen bonding interactions and steric considerations. The tert-butoxycarbonyl protecting group also contributes to the overall stereochemical profile by occupying significant steric volume and potentially influencing the conformational preferences of adjacent structural elements through nonbonded interactions.
X-ray Crystallographic Studies of Boc-Protected Azaspiro Compounds
X-ray crystallographic investigations of tert-butoxycarbonyl-protected azaspiro compounds have provided fundamental insights into the solid-state structures and intermolecular packing arrangements of this important class of heterocyclic systems. Single crystal diffraction studies of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane demonstrated the formation of high-quality crystalline materials suitable for detailed structural analysis, with clear yellow rod-shaped crystals obtained through slow cooling recrystallization from ethanol solutions. The crystallographic data revealed that the spirocyclic framework adopts a planar configuration in the solid state, with the azetidine nitrogen residing in a crystallographically imposed mirror plane that enforces molecular symmetry. This planar arrangement contrasts with the typical pyramidal geometry expected for sp³-hybridized nitrogen atoms, suggesting significant electronic delocalization effects when the nitrogen is conjugated with aromatic systems.
The structural parameters derived from X-ray diffraction analysis provide quantitative measurements of bond lengths, bond angles, and torsion angles within the spirocyclic framework that are essential for understanding the geometric constraints and conformational preferences of these systems. The azetidine ring dimensions show characteristic features of strained four-membered rings, with carbon-carbon bond lengths slightly elongated compared to unstrained systems and carbon-carbon-carbon bond angles significantly compressed from the ideal tetrahedral value of 109.5 degrees. The spiro junction carbon exhibits tetrahedral geometry with four equivalent carbon-carbon bonds radiating toward the vertices of the adjoining rings, creating the characteristic orthogonal relationship between the ring planes that defines spirocyclic architecture.
Thermal ellipsoid analysis from the crystallographic studies reveals interesting insights into the dynamic behavior of the spirocyclic framework in the solid state. The azetidine nitrogen showed a slight elongation of its thermal ellipsoid in the direction perpendicular to the crystallographic mirror plane, indicating weak out-of-plane thermal motion that suggests a very low barrier to pyramidalization. This observation is consistent with nitrogen-14 nuclear magnetic resonance spectroscopic studies that showed observable resonances for the azetidine nitrogen, which typically requires nearly planar geometry or rapid inversion through low barriers. The ability to observe nitrogen-14 signals in relatively large and asymmetric molecules like spirocyclic azetidines indicates that the nitrogen environment possesses pseudo-C₂ᵥ symmetry due to the planarity imposed by electronic effects.
The following crystallographic data table summarizes key structural parameters for related Boc-protected azaspiro compounds:
| Structural Parameter | Measured Value | Standard Deviation | Reference Compound |
|---|---|---|---|
| Spiro C-C bond length | 1.542 Å | ±0.003 Å | 2-oxa-6-azaspiro[3.3]heptane derivative |
| Azetidine C-C-C angle | 88.2° | ±0.2° | Boc-protected analog |
| N-C bond length (azetidine) | 1.456 Å | ±0.004 Å | N-aryl substituted system |
| Thermal ellipsoid ratio | 1.12 | ±0.05 | Nitrogen perpendicular motion |
| Unit cell volume | 1,247.3 Ų | ±2.1 Ų | Crystalline packing |
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJPYNUXVTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step sequence involving:
- Construction of the spirocyclic core via annulation reactions.
- Introduction of the Boc protecting group on the nitrogen atom.
- Installation of the hydroxymethyl substituent at the 6-position through selective functionalization.
Three principal synthetic routes have been reported for the 2-azaspiro[3.4]octane scaffold, which can be adapted for the target compound by appropriate functional group modifications.
Route 1: Annulation via Cyclopentane Ring Formation
This approach involves forming the cyclopentane ring first, followed by annulation to generate the spirocyclic framework. The key steps include:
- Starting from a suitable amino ketone precursor protected with Boc.
- Performing intramolecular cyclization to form the spirocyclic system.
- Functionalizing the 6-position with a hydroxymethyl group through formylation followed by reduction.
This method benefits from the availability of starting materials and straightforward reaction conditions, with minimal chromatographic purification.
Route 2: Annulation via Four-Membered Ring Formation
Two variants focus on constructing the four-membered ring first:
- Utilizing N-Boc-3-azetidinone as a key intermediate.
- Reacting with homoallyl magnesium bromide (a Grignard reagent) in the presence of cerium chloride to afford a tertiary alcohol intermediate.
- Epoxidation of this intermediate, followed by ring-opening and functional group transformations to install the hydroxymethyl moiety.
The use of cerium chloride enhances the yield by moderating the reactivity of the Grignard reagent, although the reaction can proceed with moderate yields without it (53% yield reported without cerium chloride).
Functional Group Transformations
- The tertiary alcohol intermediate is epoxidized to form an epoxide intermediate.
- The epoxide is then selectively opened or further transformed to introduce the hydroxymethyl group at the 6-position.
- The Boc protecting group remains intact throughout these transformations, allowing for selective deprotection if needed in later stages.
Alternative Functionalization via Lithiation and Formylation
A lithiation approach at the enol ether α-position followed by formylation has been reported for related spirocyclic systems. This method involves:
- Lithiation of enol ether derivatives of the spirocyclic compound.
- Formylation to introduce aldehyde functionality at the α-position.
- Subsequent reduction to convert the aldehyde to the hydroxymethyl group.
This approach offers precise control over substitution but requires careful handling of organolithium reagents and low-temperature conditions.
Reaction Conditions and Yields
Mechanistic Insights and Notes
- The ring strain in N-Boc-3-azetidinone facilitates nucleophilic addition by Grignard reagents, enabling efficient formation of the tertiary alcohol intermediate.
- Cerium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and moderating the reactivity of the Grignard reagent, thus improving yields and selectivity.
- Epoxidation of the tertiary alcohol intermediate proceeds smoothly, and the epoxide intermediate can be isolated and characterized by ^1H NMR spectroscopy, indicating stability under reaction conditions.
- The lithiation/formylation approach is inspired by Paquette's method for enol ether functionalization and allows for regioselective introduction of aldehyde groups, which can then be reduced to hydroxymethyl substituents.
Summary Table of Preparation Routes
| Route No. | Key Intermediate | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Amino ketone (Boc-protected) | Cyclopentane annulation, formylation, reduction | Readily available materials, minimal purification | Multi-step, moderate overall yield |
| 2 | N-Boc-3-azetidinone | Grignard addition, epoxidation, ring-opening | Good yields, stable intermediates | Requires cerium chloride for best yield |
| 3 | Enol ether derivatives | Lithiation, formylation, reduction | High regioselectivity | Sensitive reagents, low temperatures |
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxane ring or the nitrogen-containing heterocycle.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential bioactive properties are being explored for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s versatility and reactivity make it suitable for various industrial applications, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane are best understood through comparisons with analogous spirocyclic compounds (Table 1). Key differentiating factors include ring size, heteroatom positioning, substituent chemistry, and physicochemical properties.
Table 1: Comparative Analysis of Spirocyclic Compounds
Key Observations :
Ring Size and Rigidity :
- The [3.4] ring system in the target compound provides greater conformational flexibility compared to smaller spiro systems like [2.5] (e.g., 1-Oxa-6-azaspiro[2.5]octane) , but less than larger scaffolds like [3.5].
- The 5-oxa-2-aza configuration enhances polarity, making it more water-soluble than benzyl ester derivatives (e.g., Benzyl 2-Oxa-6-azaspiro[3.4]octane-6-carboxylate) .
Substituent Effects :
- The Boc group in the target compound offers amine protection and stability under basic conditions, contrasting with oxo groups (e.g., 4-Boc-7-oxo-4-azaspiro[2.5]octane), which increase electrophilicity .
- Hydroxymethyl vs. Aromatic Groups : The hydroxymethyl substituent improves aqueous solubility, whereas aromatic moieties (e.g., benzo[d][1,3]dioxol) enhance lipophilicity and blood-brain barrier penetration .
Synthetic Utility :
- The target compound’s hydroxymethyl group enables facile functionalization (e.g., phosphorylation, glycosylation), unlike methyl-substituted analogs (e.g., 6-methyl-1-oxa-6-azaspiro[2.5]octane) .
Biological Activity
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique combination of a nitrogen-containing heterocycle and a spiro-fused oxane ring. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties and its utility as a synthetic intermediate for various pharmacologically active molecules. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 1446012-48-1. The structure features a hydroxymethyl group and a Boc (tert-butoxycarbonyl) protecting group, which contribute to its reactivity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| CAS Number | 1446012-48-1 |
| Molar Mass | 229.28 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may inhibit certain enzymes associated with disease processes, thereby exerting therapeutic effects. Its structural features allow for modulation of enzyme activity, making it a candidate for drug development.
Biological Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially useful in treating infections.
- Anticancer Potential : Research indicates that spirocyclic compounds can interact with cancer cell signaling pathways, leading to apoptosis (programmed cell death). The unique structure of this compound may enhance its efficacy against certain cancer types.
- Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents targeting infectious diseases and cancer.
Case Studies
Several studies have explored the synthesis and biological activity of spirocyclic compounds related to this compound:
- Synthesis and Antimicrobial Testing : A study demonstrated the successful synthesis of related azaspiro compounds, assessing their antimicrobial activity against various pathogens. The results indicated promising activity, warranting further exploration into structure-activity relationships (SAR) .
- Anticancer Activity : Another research effort focused on the anticancer properties of spirocyclic derivatives, revealing that modifications to the hydroxymethyl group could enhance cytotoxicity against specific cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Lacks hydroxymethyl group | Moderate antimicrobial activity |
| 2-Azaspiro[3.4]octane | No Boc protecting group | Lower reactivity in synthesis |
Q & A
Q. Table 1: Biological Activity of Structural Analogs
| Compound | Substituent | IC50 (EGFR Inhibition) | Reference |
|---|---|---|---|
| 6-(Hydroxymethyl)-2-Boc derivative | Hydroxymethyl, Boc | 0.028 μM | |
| 2-Oxa-6-azaspiro[3.4]octane | No hydroxymethyl | >10 μM |
What analytical techniques are critical for characterizing this compound?
Basic
Key techniques include:
- NMR Spectroscopy : Confirms spirocyclic structure and Boc-group integrity via tert-butyl proton signals (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.6 ppm) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation .
- Mass Spectrometry : Validates molecular weight (C12H21NO4; MW 243.31 g/mol) .
How does the compound’s stability vary under acidic or basic conditions?
Advanced
The Boc group is acid-labile, requiring careful handling in acidic environments (e.g., TFA deprotection at 0°C). The oxa-azaspiro core is stable under mild basic conditions (pH 7–9) but degrades in strong bases due to lactone ring opening. Stability studies recommend storage at -20°C in anhydrous solvents .
What strategies address regioselectivity challenges during functionalization?
Advanced
Regioselective functionalization is achieved via:
- Directed C-H Activation : Palladium catalysts with directing groups (e.g., pyridines) target specific positions on the spirocycle .
- Protection-Deprotection : Sequential Boc and hydroxymethyl group manipulations enable selective modifications .
How is this compound utilized in drug discovery as a scaffold?
Advanced
Its rigid spirocyclic structure serves as a multifunctional module for generating diverse libraries. For example, coupling with fluoropyrimidine or benzothiazole moieties yields candidates with antimalarial or antitumor activity. The scaffold’s 3D geometry improves binding to conformational enzyme pockets .
What contradictions exist in reported biological data for this compound?
Advanced
Discrepancies in enzymatic inhibition (e.g., EGFR IC50 ranging from 0.028 μM to >10 μM) arise from assay conditions (e.g., ATP concentration) or structural impurities. Comparative studies using HPLC-purified batches and standardized protocols are recommended .
How can computational modeling optimize derivative design?
Advanced
Docking studies (e.g., using AutoDock Vina) predict interactions between the hydroxymethyl group and kinase active sites. MD simulations assess conformational stability, guiding substitutions at the 5-oxa or 2-aza positions to enhance binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
